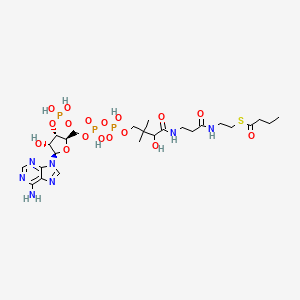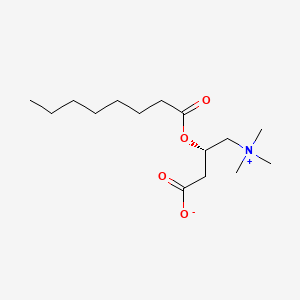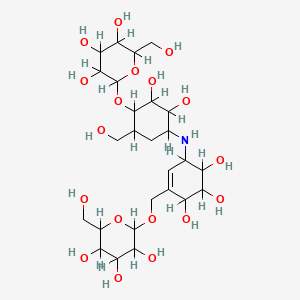
Validamicina C
Descripción general
Descripción
Validamycin C is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is part of the validamycin family, which includes several related compounds such as validamycin A, D, E, and F. Validamycin C is primarily used in agriculture to control fungal diseases in crops, particularly rice and cucumbers. It functions as an inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi and insects .
Aplicaciones Científicas De Investigación
Validamycin C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of trehalase and the metabolism of trehalose.
Biology: Validamycin C is used to investigate the role of trehalase in various biological processes, including fungal growth and insect development.
Medicine: Research has explored the potential of validamycin C and its derivatives in developing new antifungal and antibacterial agents.
Industry: In agriculture, validamycin C is used to control fungal diseases in crops, improving yield and quality
Mecanismo De Acción
Target of Action
Validamycin C primarily targets trehalase , an enzyme found in a variety of organisms including animals, plants, insects, and microorganisms . Trehalase is responsible for the hydrolysis of trehalose, a non-reducing sugar that serves as an energy source and stress protectant in many organisms . In the pathogenic fungus Rhizoctonia cerealis, both neutral and acid trehalase (FgNTH and FgATH) are targets of Validamycin C .
Mode of Action
Validamycin C acts as a competitive inhibitor for trehalase . It structurally resembles trehalose and competes with it for binding to the active site of trehalase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal metabolic processes of the organism, leading to a variety of downstream effects .
Biochemical Pathways
The inhibition of trehalase by Validamycin C affects several biochemical pathways. It significantly reduces trehalase activity, leading to an accumulation of trehalose . This disrupts the normal metabolism of trehalose and affects the synthesis and metabolism of chitin, a key component of the fungal cell wall . Validamycin C also affects the ribosome synthesis and Mitogen-Activated Protein Kinase (MAPK) pathways of R. cerealis, leading to the suppression of fungal growth .
Pharmacokinetics
It is known that validamycin c is a natural product produced byStreptomyces hygroscopicus . As a fungicide, it is typically applied directly to the environment of the target organisms, where it acts locally rather than being absorbed and distributed throughout an organism .
Result of Action
The action of Validamycin C leads to significant molecular and cellular effects. By inhibiting trehalase activity, it causes an accumulation of trehalose and disrupts the normal synthesis and metabolism of chitin . This can lead to high mortality and deformity rates in affected organisms . Additionally, the disruption of ribosome synthesis and MAPK pathways suppresses fungal growth .
Action Environment
The efficacy and stability of Validamycin C can be influenced by environmental factors. It is known, though, that Validamycin C is used to control soil-borne diseases, suggesting that it is stable and effective in a variety of soil conditions .
Análisis Bioquímico
Biochemical Properties
Validamycin C plays a significant role in biochemical reactions by inhibiting the enzyme trehalase. Trehalase is responsible for hydrolyzing trehalose into two glucose molecules. By inhibiting trehalase, Validamycin C prevents the breakdown of trehalose, leading to an accumulation of trehalose within the cells . This inhibition affects various biochemical pathways, particularly those involved in carbohydrate metabolism. Validamycin C interacts with trehalase by binding to its active site, thereby blocking its enzymatic activity .
Cellular Effects
Validamycin C has profound effects on various types of cells and cellular processes. In fungal cells, the inhibition of trehalase by Validamycin C leads to an accumulation of trehalose, which disrupts normal cellular functions . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For example, in Fusarium graminearum, Validamycin C inhibits the biosynthesis of deoxynivalenol (DON), a mycotoxin, by targeting neutral and acid trehalase . This inhibition reduces the virulence of the fungus and its ability to cause disease .
Molecular Mechanism
The molecular mechanism of Validamycin C involves its binding to the active site of trehalase, thereby inhibiting its activity . This inhibition prevents the hydrolysis of trehalose into glucose, leading to an accumulation of trehalose within the cells . Additionally, Validamycin C affects other molecular pathways, such as the MAPK signaling pathway, by downregulating genes involved in ribosome biogenesis and pathogenicity . This multifaceted mechanism of action contributes to the overall antifungal activity of Validamycin C.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Validamycin C change over time. Studies have shown that Validamycin C is relatively stable and can maintain its inhibitory effects on trehalase for extended periods . Its degradation products, such as validoxylamine A, also exhibit biological activity . Long-term exposure to Validamycin C can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the long-term impact of Validamycin C on cellular processes.
Dosage Effects in Animal Models
The effects of Validamycin C vary with different dosages in animal models. In a zebrafish epilepsy model, Validamycin C demonstrated anti-seizure potential without observable toxicity at effective concentrations . The median lethal dose (LD50) of Validamycin C in adult zebrafish was found to be greater than 14,000 mg/kg, indicating a high safety margin . At higher doses, Validamycin C may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Validamycin C is involved in metabolic pathways related to trehalose and chitin metabolism . By inhibiting trehalase, Validamycin C prevents the hydrolysis of trehalose, leading to its accumulation . This accumulation affects downstream pathways, including the synthesis and metabolism of chitin . The inhibition of trehalase by Validamycin C also impacts the expression of key genes involved in these pathways, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Validamycin C is transported and distributed through various mechanisms. It is absorbed by fungal cells and hydrolyzed to validoxylamine A, a potent inhibitor of trehalase . The distribution of Validamycin C within cells is influenced by its interactions with transporters and binding proteins . These interactions affect its localization and accumulation, ultimately determining its efficacy in inhibiting trehalase and exerting antifungal effects .
Subcellular Localization
The subcellular localization of Validamycin C plays a crucial role in its activity and function. Validamycin C primarily targets the cytoplasm, where it inhibits trehalase activity . The localization of Validamycin C within the cytoplasm affects the distribution of trehalose and its downstream metabolites . Additionally, Validamycin C may interact with other cellular compartments, such as vacuoles, to exert its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Validamycin C is typically produced through the fermentation of Streptomyces hygroscopicus strains. The process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The fermentation is carried out at a temperature of around 37°C, which has been found to enhance the yield of validamycin .
Industrial Production Methods: The industrial production of validamycin C involves large-scale fermentation processes. The bacterium is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully monitored and optimized. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Validamycin C undergoes several types of chemical reactions, including hydrolysis and oxidation. It is relatively stable under normal conditions but can be hydrolyzed in acidic or basic environments.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of validamycin C, breaking it down into its constituent sugars and amino components.
Oxidation: Validamycin C can be oxidized using strong oxidizing agents, leading to the formation of various degradation products.
Major Products Formed: The major products formed from the hydrolysis of validamycin C include glucose and validoxylamine. Oxidation can lead to the formation of various carboxylic acids and other oxidized derivatives .
Comparación Con Compuestos Similares
Validamycin A: Another member of the validamycin family, it is also an effective trehalase inhibitor and is widely used as an antifungal agent.
Validamycin D, E, and F: These compounds share similar structures and functions with validamycin C but differ in their specific chemical compositions and activities.
Uniqueness: Validamycin C is unique in its specific inhibition of trehalase and its effectiveness in controlling a wide range of fungal diseases in crops. Compared to other validamycins, validamycin C has distinct chemical properties that make it particularly suitable for certain agricultural applications .
Propiedades
IUPAC Name |
2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLKGXGTJOZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925570 | |
| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-70-3 | |
| Record name | Validamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural difference between Validamycin C and Validamycin A, and how does this impact their biological activity?
A: Validamycin C and Validamycin A are both members of the validamycin family of antibiotics, which are known for their antifungal activity, particularly against Rhizoctonia solani, the causative agent of sheath blight disease in rice. The key difference between these two compounds lies in the type of glycosidic linkage present. Validamycin C possesses an α-glucosidic linkage, whereas Validamycin A has a β-glucosidic linkage. [, ] This seemingly minor structural difference significantly impacts their biological activity, with Validamycin A exhibiting considerably higher antifungal activity compared to Validamycin C. []
Q2: Can Validamycin C be converted to Validamycin A?
A: Yes, Validamycin C can be converted into the more potent Validamycin A through microbial hydrolysis. This process involves the selective cleavage of the α-glucosidic linkage in Validamycin C. Several microorganisms have demonstrated this capability, highlighting the potential for biotransformation to enhance the production of the more desirable Validamycin A. []
Q3: Has the total synthesis of Validamycin C been achieved?
A: Yes, the total synthesis of Validamycin C has been successfully accomplished. The synthetic strategy involves utilizing a protected derivative of (+)-validoxylamine A, a common building block for validamycins. This approach enables the controlled formation of the desired α-glucosidic linkage with a suitable glycosyl donor, ultimately leading to the synthesis of Validamycin C. []
Q4: What happens when Validamycin A is degraded by Flavobacterium saccharophilum?
A: Flavobacterium saccharophilum can degrade Validamycin A, leading to the formation of new cyclitol compounds. This degradation process involves a series of enzymatic steps that break down the Validamycin A molecule. While the specific intermediates formed during Validamycin A degradation by Flavobacterium saccharophilum require further investigation, this process highlights the potential for microbial degradation pathways to impact the persistence and efficacy of validamycin antibiotics in the environment. []
Q5: Besides Validamycin A and C, are there other known members of the validamycin family?
A: Yes, the validamycin family comprises several other members, including Validamycins B, D, E, and F. These compounds differ in the type and/or site of glucosidic linkage to validoxylamine A, contributing to their varying biological activities. The presence of validoxylamines A and B in the culture broth further demonstrates the diversity within this class of compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



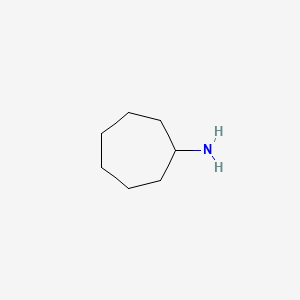
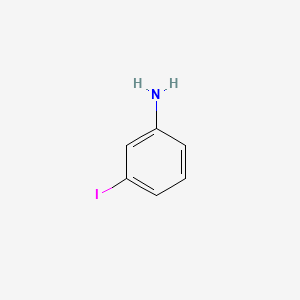
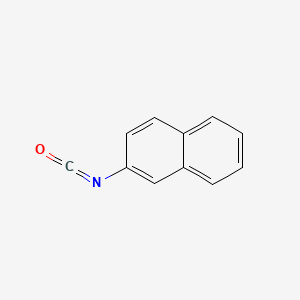

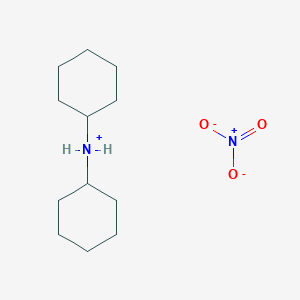

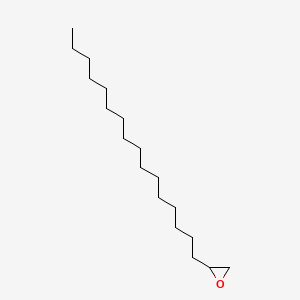
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
